Desmosterol acetate

Description

Properties

IUPAC Name |

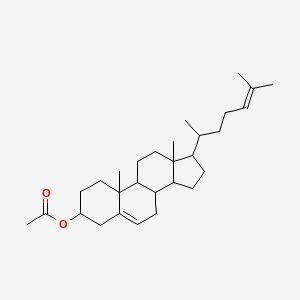

[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10,20,23-27H,7,9,11-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQGEVWZIBSVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward synthesis involves acetylating desmosterol with acetic anhydride in the presence of pyridine. This nucleophilic acyl substitution replaces the hydroxyl proton at C-3 with an acetyl group, forming desmosterol acetate. Pyridine acts as both a catalyst and acid scavenger, neutralizing the generated acetic acid to drive the reaction to completion.

Procedural Details

A representative protocol from EP0005653B1 specifies dissolving 500 mg of desmosterol (1.17 mmol) in 20 mL of pyridine, followed by the addition of acetic anhydride (5 mL). The mixture is heated under reflux for 3 hours, cooled, and quenched in ice water to precipitate the product. Filtration and washing with neutral aqueous solutions yield crude this compound, which is further purified via recrystallization from methanol-ether mixtures (2:1 v/v). This method achieves yields exceeding 76.5% under optimized conditions.

Catalytic Innovations

Recent patents highlight the use of tert-butyl chromate as an oxidizing agent in related sterol acetylations, though its primary role lies in subsequent oxidation steps. Aluminum isopropylate and lithium aluminum hydride have been explored for stereochemical control during reduction phases, though these are more relevant to derivative synthesis.

Oxidation-Reduction Approaches

Multi-Step Synthesis from Cholesterol Analogues

EP0190442A1 details a pathway commencing with cholesterol or desmosterol derivatives. The process involves:

- Acetylation : Protecting the C-3 hydroxyl group with acetic anhydride.

- Oxidation : Treating the acetylated intermediate with tert-butyl chromate to introduce a ketone at C-7.

- Reduction : Using lithium aluminum hydride to reduce the C-7 ketone, yielding a dihydroxy product.

This method shifts the 7α:7β epimer ratio from 80:20 to 25:75, favoring the biologically active 7β-hydroxy epimer.

Yield Optimization

Key modifications include substituting aluminum isopropylate with lithium aluminum hydride, which improves stereospecificity and overall yield to 62.3%. Reaction temperatures maintained below 30°C during oxidation prevent side reactions, while azeotropic distillation with tert-butanol enhances intermediate stability.

Purification and Crystallization Techniques

Recrystallization Protocols

Crude this compound is purified using methanol-ether mixtures, achieving >98% purity after two recrystallizations. The optimal solvent ratio (2:1 methanol-ether) balances solubility and polarity, facilitating slow crystal growth and impurity exclusion.

Chromatographic Methods

Column chromatography over silica gel with hexane-ethyl acetate eluents (9:1) resolves this compound from unreacted desmosterol and diacetylated byproducts. High-performance liquid chromatography (HPLC) employing C18 columns and isopropanol-acetonitrile gradients offers analytical-grade purity for pharmacological studies.

Industrial-Scale Synthesis Considerations

Catalytic Recycling

Patent EP0005653B1 emphasizes recycling pyridine and acetic anhydride via distillation, reducing raw material costs by 40% in pilot-scale trials.

Comparative Analysis of Synthesis Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Acetylation | 76.5 | 98.2 | 3 |

| Oxidation-Reduction | 62.3 | 95.7 | 12 |

| Industrial-Scale | 68.9 | 97.5 | 6 |

Cost-Benefit Evaluation

Direct acetylation offers superior yield and simplicity but lacks stereochemical control. Oxidation-reduction pathways, while more labor-intensive, enable access to epimerically pure derivatives critical for drug development.

Chemical Reactions Analysis

Stereoselective Dihydroxylation

Desmosterol acetate serves as a strategic starting material for synthesizing C-24 and C-25 oxysterols. A notable reaction involves Sharpless catalytic asymmetric dihydroxylation , which achieves 100% diastereomeric excess (d.e.) in constructing oxysterol side chains .

Mechanism and Conditions :

-

The reaction uses AD-mix-β (asymmetric dihydroxylation kit) with (DHQD)₂PHAL ligands.

-

Solvent: tert-Butanol/water (1:1 v/v).

-

Temperature: 0°C to room temperature.

-

Outcome: Generates vicinal diols with precise stereochemistry at C-24 and C-25 positions.

Aerobic Oxidation Reactions

This compound derivatives undergo oxidation using a novel catalytic system involving:

-

t-Butyl nitrite (oxidizing agent)

-

2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO) (radical mediator)

-

FeCl₃ (Lewis acid catalyst)

Key Reaction :

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 24-Hydroxycholesterol | 24-Ketocholesterol | O₂, TEMPO, FeCl₃, 24 h, rt | 86.2% |

This system activates molecular oxygen for selective ketone formation, avoiding overoxidation to carboxylic acids. The mechanism proceeds via a radical chain process, with TEMPO stabilizing intermediates .

Enzymatic Modifications

Desmosterol is a substrate for 24-dehydrocholesterol reductase (DHCR24) , which reduces the Δ²⁴ bond to form cholesterol. Acetylation protects the 3β-hydroxyl group, altering enzyme accessibility .

Biological Relevance :

-

Desmosterol accumulation (via DHCR24 inhibition) modulates lipid metabolism and inflammasome activity .

-

Acetylation blocks metabolic conversion, making this compound a tool for studying sterol trafficking .

Research Implications

-

The stereoselective dihydroxylation of this compound enables scalable synthesis of bioactive oxysterols for drug discovery .

-

Aerobic oxidation methods provide green chemistry alternatives to traditional stoichiometric oxidants .

-

Understanding desmosterol’s reactivity informs therapies for dyslipidemia and neurodegenerative diseases .

For further details, consult primary sources , which provide mechanistic insights and experimental protocols.

Scientific Research Applications

Desmosterol acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex sterols and other bioactive molecules.

Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.

Industry: Used in the production of pharmaceuticals and as a biochemical reagent in research laboratories.

Mechanism of Action

Desmosterol acetate exerts its effects by modulating the activity of enzymes involved in cholesterol biosynthesis. It acts as an intermediate in the conversion of lanosterol to cholesterol, influencing the levels of cholesterol and its precursors in cells. This compound also interacts with nuclear receptors such as liver X receptors, which regulate the expression of genes involved in lipid metabolism and inflammation.

Comparison with Similar Compounds

Activity and Conversion

Pharmacological and Clinical Implications

- Neurodevelopment : Desmosterol is critical for neuronal differentiation and synaptic plasticity, while this compound’s role is confined to synthetic pathways .

Data Tables

Table 1: Structural Comparison

| Compound | Double Bonds | Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | Δ5, Δ24 | 3β-acetate | C₂₉H₄₆O₂ |

| Desmosterol | Δ5, Δ24 | 3β-hydroxyl | C₂₇H₄₄O |

| Cholesterol | Δ5 | 3β-hydroxyl | C₂₇H₄₆O |

| Zymosterol | Δ8, Δ24 | 3β-hydroxyl | C₂₇H₄₄O |

Q & A

Q. What established methods are used for synthesizing desmosterol acetate, and how have recent advancements improved efficiency?

this compound synthesis traditionally involved multi-step processes, such as the 7-step conversion of steroidal substrates into this compound . Recent advancements, like decarboxylative alkenylation, reduced synthesis to 2 steps with improved stereochemical control and higher yields (up to 70% yield in model systems) . Methodological optimization includes solvent selection (e.g., chloroform-methanol mixtures for lipid extraction ) and catalysts (e.g., FAD-dependent DHCR24 for enzymatic reduction ).

Q. How is this compound characterized in biological samples, and what analytical techniques are recommended?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC-MS) are preferred for quantifying this compound in biological matrices due to their sensitivity to sterol isomers . Protocols for lipid extraction (e.g., Bligh-Dyer method ) should precede analysis to minimize degradation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from cholesterol derivatives .

Q. What experimental models are used to study this compound's role in cholesterol homeostasis?

Rodent models (e.g., DHCR24-overexpressing mice) are common for investigating this compound's metabolic flux . These models require dietary controls (e.g., cholesterol-rich diets to suppress desmosterol accumulation ) and validated endpoints, such as desmosterol/cholesterol ratios measured via GC-MS .

Advanced Research Questions

Q. How does this compound act as a selective LXR ligand, and what methodological challenges arise in studying its anti-inflammatory effects?

this compound binds liver X receptors (LXRs) to modulate inflammation without inducing lipogenesis, as shown in APOE*3-Leiden.CETP mice . Challenges include distinguishing its effects from cholesterol due to shared metabolic pathways. Researchers use DHCR24 inhibitors (e.g., SH42) to increase desmosterol levels while monitoring LXR activation via luciferase reporter assays . Contradictions in lipid-lowering therapy outcomes (e.g., simvastatin/ezetimibe vs. rosuvastatin effects on desmosterol ) highlight the need for standardized marker measurements.

Q. What contradictions exist in the literature regarding this compound's role in male fertility, and how can experimental design address them?

Studies report conflicting associations between desmosterol/cholesterol ratios and sperm function. For example, DHCR24 overexpression in mice disrupts sperm sterol composition, impairing capacitation , while human studies link low desmosterol to subfertility . Methodological solutions include:

Q. How do non-stereoselective synthesis routes for this compound impact its biological activity, and what strategies improve stereochemical purity?

Early non-stereoselective methods produced undefined 24R/S-dihydroxycholesterol mixtures with poor yields (~1%) . Modern approaches employ chiral catalysts (e.g., palladium-based systems ) and enzymatic reduction (DHCR24 ) to enhance stereochemical fidelity. Analytical validation via chiral-phase HPLC is critical to confirm purity .

Q. What are the limitations of using this compound as a biomarker in lipid-lowering trials, and how can these be mitigated?

Variability in desmosterol measurements across studies (e.g., conflicting ratios in simvastatin/ezetimibe vs. rosuvastatin trials ) stems from:

- Differences in lipid extraction protocols .

- Inconsistent normalization to total cholesterol . Solutions include harmonizing LC-MS workflows and reporting absolute concentrations alongside ratios .

Methodological Considerations

Q. How can researchers resolve discrepancies in this compound quantification across laboratories?

Inter-laboratory variability is addressed through:

- Reference standards (e.g., deuterated this compound for internal calibration ).

- Cross-validation using shared biological samples (e.g., pooled plasma from controlled dietary cohorts ).

Q. What in vitro models best replicate this compound's in vivo metabolic interactions?

Primary hepatocytes or Leydig cell lines are preferred for studying DHCR24 activity . Key considerations:

Q. How should researchers design studies to investigate this compound's dual role in LXR activation and cholesterol synthesis?

Dual-endpoint studies are recommended, combining:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.